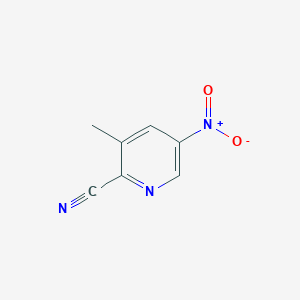

3-Methyl-5-nitropicolinonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Methyl-5-nitropicolinonitrile is an organic compound with the molecular formula C7H5N3O2 It is a derivative of picolinonitrile, characterized by the presence of a methyl group at the third position and a nitro group at the fifth position of the pyridine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-nitropicolinonitrile typically involves the nitration of 3-methylpyridine-2-carbonitrile. One common method includes the reaction of 3-methylpyridine-2-carbonitrile with tetrabutylammonium nitrate in the presence of trifluoroacetic anhydride. The reaction mixture is stirred at room temperature for 60 hours to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the process generally involves large-scale nitration reactions under controlled conditions to ensure high yield and purity of the product.

Análisis De Reacciones Químicas

Types of Reactions: 3-Methyl-5-nitropicolinonitrile undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Reduction: Hydrogen gas and palladium catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Reduction: 3-Methyl-5-aminopicolinonitrile.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Organic Chemistry

3-Methyl-5-nitropicolinonitrile is utilized as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow it to participate in various chemical reactions, making it a versatile building block for creating diverse compounds.

Pharmaceutical Research

Research indicates that this compound may have potential applications in drug development. The nitro group can be reduced to form an amino group, which may interact with biological targets such as enzymes or receptors. This property positions this compound as a candidate for further investigation in medicinal chemistry .

Materials Science

In industrial settings, this compound is employed in the production of specialty chemicals and materials. Its unique properties are leveraged to create compounds with specific functionalities that can be used in various applications, including coatings and polymers .

Case Studies

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of derivatives of this compound against multi-drug resistant bacterial strains. The results demonstrated that certain derivatives exhibited significant inhibitory effects, suggesting potential use in developing new antimicrobial agents.

Case Study 2: Anticancer Properties

In vitro studies focused on the effects of this compound on cancer cell lines showed promising results. Treatment with this compound led to decreased cell viability and induced apoptosis in MCF-7 breast cancer cells, indicating its potential as an anticancer agent .

Mecanismo De Acción

The mechanism of action of 3-Methyl-5-nitropicolinonitrile is primarily related to its functional groups. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical pathways. The compound’s effects are mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on the context of its application.

Comparación Con Compuestos Similares

- 5-Methyl-3-nitropicolinonitrile

- 2-Amino-3-methyl-5-nitropyridine

- 3-Methyl-5-nitropyridin-4-amine

**

Actividad Biológica

3-Methyl-5-nitropicolinonitrile (CAS No. 65169-63-3) is a chemical compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, including synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C₇H₅N₃O₂

- Molecular Weight : 163.13 g/mol

- Boiling Point : Not available

- Log P (octanol-water partition coefficient) : 1.0 (indicating moderate lipophilicity)

- Hydrogen Bond Acceptors : 4

- Hydrogen Bond Donors : 0

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as an inhibitor of specific enzymatic pathways and its effects on cellular processes.

- Kinase Inhibition : Preliminary studies suggest that derivatives of nitropicolinonitriles may exhibit inhibitory effects on various kinases, which are crucial for cell signaling and proliferation. For instance, compounds similar to this compound have shown inhibitory activity against PI3Kα at concentrations around 1 μM .

- Antimicrobial Activity : There is emerging evidence that nitropicolinonitriles possess antimicrobial properties, which may be attributed to their ability to disrupt bacterial cell walls or inhibit essential metabolic pathways .

- Cytotoxic Effects : Some studies have indicated that this compound can induce cytotoxicity in certain cancer cell lines, leading to apoptosis (programmed cell death). The exact pathways involved are still under investigation but may involve oxidative stress mechanisms .

Study 1: Kinase Inhibition

A study published in December 2020 demonstrated that a related compound exhibited significant inhibition of PI3Kα, suggesting a potential pathway for therapeutic applications in oncology . The study highlighted the importance of structural modifications in enhancing biological activity.

Study 2: Antimicrobial Properties

Research conducted on various derivatives of nitropicolinonitriles indicated that they possess varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. This study emphasized the need for further exploration into the structure-activity relationship (SAR) to optimize efficacy .

Study 3: Cytotoxicity in Cancer Cells

In vitro studies have shown that certain nitropicolinonitrile derivatives can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent cell death .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

3-methyl-5-nitropyridine-2-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c1-5-2-6(10(11)12)4-9-7(5)3-8/h2,4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMSQJNWARXZFII-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1C#N)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60496642 |

Source

|

| Record name | 3-Methyl-5-nitropyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60496642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65169-63-3 |

Source

|

| Record name | 3-Methyl-5-nitropyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60496642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.